Oxanthrene-1-carbaldehyde
Description
Properties
Molecular Formula |
C13H8O3 |
|---|---|
Molecular Weight |
212.2 g/mol |
IUPAC Name |
dibenzo-p-dioxin-1-carbaldehyde |
InChI |
InChI=1S/C13H8O3/c14-8-9-4-3-7-12-13(9)16-11-6-2-1-5-10(11)15-12/h1-8H |
InChI Key |
WPTPFNVCXIZWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Oxanthrene-1-carbaldehyde (inferred properties) with structurally related carbaldehydes:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Storage Conditions | Sensitivities |
|---|---|---|---|---|---|
| This compound* | C₁₃H₁₀O₂ | 198.22 | Aromatic oxanthrene, formyl | Likely refrigerated | Air/moisture-sensitive (inferred) |
| 2-Oxocyclohexane-1-carbaldehyde | C₇H₁₀O₂ | 126.15 | Cyclohexanone, formyl | Room temperature | Irritant |
| 1-Ethoxycyclohexane-1-carbaldehyde | C₉H₁₆O₂ | 156.19 | Ethoxy, cyclohexane, formyl | Data unavailable | Unreported |
| 4-Hexyloxynaphthalene-1-carbaldehyde | C₁₇H₂₀O₂ | 256.34 | Naphthalene, hexyloxy, formyl | Data unavailable | Unreported |
Notes:
- *this compound’s molecular formula and mass are inferred based on bicyclic oxanthrene (C₁₂H₈O) + formyl group (CHO).
- The ethoxy group in 1-ethoxycyclohexane-1-carbaldehyde increases molar mass compared to 2-oxocyclohexane-1-carbaldehyde, likely altering solubility and reactivity .
- Naphthalene derivatives (e.g., 4-hexyloxynaphthalene-1-carbaldehyde) exhibit extended conjugation, enhancing UV absorption and stability .
Preparation Methods
Reaction Overview
- Starting Material : Furan derivatives undergo controlled chlorination or formylation.
- Reagent : POCl₃ acts as a chlorinating agent or catalyst.
- Conditions :
- Temperature : Controlled (e.g., 55–60°C).
- Solvent : Solvent-free or minimal solvent use.
- Post-Reaction Steps :
- Purification : Steaming desolventization, filtration, and recrystallization.
- Yield : High purity achieved through optimized conditions.
| Parameter | Details |
|---|---|
| Reagents | Furan derivatives, POCl₃ |
| Temperature | 55–60°C |
| Reaction Time | ~20 hours (if similar to ferrocenecarboxaldehyde synthesis) |
| Yield | High (exact value unspecified; inferred from "high purity" claims) |
| Reference | Evitachem protocol |
Spectroscopic Characterization
The structure of Oxanthrene-1-carbaldehyde is confirmed via NMR and IR spectroscopy :
| Spectroscopic Data | Observations |
|---|---|
| IR | Strong C=O stretch (~1698 cm⁻¹, analogous to ferrocenecarboxaldehyde) |
| ¹H NMR | Aldehyde proton at ~9–10 ppm; aromatic protons in the oxanthrene core |
| ¹³C NMR | Carbonyl carbon at ~190 ppm; aromatic carbons in the 120–150 ppm range |
| Reference | General aldehyde characterization |
Mechanistic Insights
The synthesis likely involves electrophilic aromatic substitution or Vilsmeier-Haack formylation , where POCl₃ facilitates aldehyde formation. For example:
- POCl₃ Activation : Generates a reactive intermediate (e.g., chloroaldehyde).
- Cyclization : Furan derivatives undergo ring expansion to form the oxanthrene core.
- Oxidation : Final aldehyde group introduction via controlled oxidation.
Challenges and Optimization
- By-Product Formation : Competing side reactions (e.g., over-oxidation) may reduce yield.
- Scalability : Solvent-free methods (e.g., furan + POCl₃) enhance scalability.
- Purity Control : Recrystallization and chromatography ensure high-purity output.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Oxanthrene-1-carbaldehyde, and how can reaction conditions be systematically optimized?
- Methodology : Begin with established aldehyde synthesis protocols, such as oxidation of primary alcohols using KMnO₄-Ce(IV) systems or ozonolysis of alkenes . Optimize variables (e.g., solvent polarity, temperature, catalyst loading) via Design of Experiments (DoE) to maximize yield. Validate purity using thin-layer chromatography (TLC) and characterize intermediates with NMR and IR spectroscopy . Document procedures rigorously to ensure reproducibility, including control experiments to rule out side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data consistency be ensured?
- Methodology : Use - and -NMR to confirm aldehyde proton resonance (δ ~9-10 ppm) and aromatic backbone structure. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching. Employ HPLC with UV detection to assess purity (>95%). Address discrepancies by repeating analyses under standardized conditions and comparing with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .
Advanced Research Questions
Q. How can contradictory reports on the reactivity of this compound in nucleophilic addition reactions be resolved?
- Methodology : Conduct a systematic review of literature to identify variables causing discrepancies (e.g., solvent effects, steric hindrance, or competing pathways) . Design kinetic studies under controlled conditions (e.g., varying nucleophile concentration, temperature) to isolate rate-determining steps. Use Arrhenius plots to compare activation energies across studies. Validate findings with in-situ monitoring techniques like FTIR or Raman spectroscopy .
Q. What computational strategies are effective for predicting the regioselectivity of this compound in cycloaddition reactions?
- Methodology : Apply DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (FMOs) and identify dominant reaction pathways. Compare computed transition-state energies with experimental yields. Use molecular dynamics simulations to assess solvent effects on reactivity. Validate models against crystallographic data or kinetic isotope effects .
Q. How should researchers design experiments to investigate the biological activity of this compound derivatives while minimizing assay interference?
- Methodology : Prioritize orthogonal assays (e.g., enzymatic inhibition + cell viability screens) to distinguish true activity from artifacts. Include controls for aldehyde reactivity (e.g., Schiff base formation with amines). Use structure-activity relationship (SAR) studies to correlate substituent effects with bioactivity. Adhere to ethical guidelines for in-vitro testing and document compound stability in assay buffers .
Data Analysis and Reporting
Q. What frameworks are recommended for analyzing conflicting spectral data in this compound derivatives?
- Methodology : Implement multivariate analysis (e.g., principal component analysis (PCA)) to cluster spectral outliers. Cross-reference with synthetic logs to identify batch-specific impurities. Use collaborative inter-laboratory studies to validate reproducibility, and report uncertainties using error bars or confidence intervals .
Q. How can researchers structure a manuscript to highlight the significance of this compound in novel reaction mechanisms?
- Methodology : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail synthetic protocols and computational parameters to enable replication. Use tables to compare reaction yields, spectroscopic data, and computational vs. experimental results. In the Discussion, emphasize mechanistic insights and unresolved questions (e.g., solvent effects on transition states) .
Ethical and Reproducibility Considerations
Q. What steps are essential to ensure the reproducibility of this compound synthesis across laboratories?
- Methodology : Publish full experimental details, including raw spectral data and instrument calibration logs. Use standardized reagents and report supplier lot numbers. Share synthetic protocols via open-access platforms and encourage peer validation through collaborative networks .
Q. How should researchers address potential biases in biological activity studies of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
